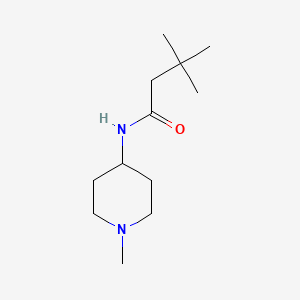
1-(3-bromophenyl)-4-(2-chloro-5-nitrobenzylidene)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-4-(2-chloro-5-nitrobenzylidene)-3,5-pyrazolidinedione, commonly known as BPNB, is a pyrazolidinedione derivative that has been extensively studied for its potential applications in scientific research. BPNB has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of BPNB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. BPNB has been found to inhibit the Akt/mTOR signaling pathway, which is known to play a key role in cancer cell growth and survival. BPNB has also been found to inhibit the expression of various genes involved in cancer cell proliferation and survival, including Bcl-2 and cyclin D1.
Biochemical and Physiological Effects:
BPNB has been found to exhibit a variety of biochemical and physiological effects, including inhibition of cancer cell growth and survival, induction of apoptosis, and inhibition of various signaling pathways involved in cancer cell growth and survival. BPNB has also been found to exhibit antioxidant properties, protecting cells from oxidative stress and damage.
实验室实验的优点和局限性
One of the major advantages of BPNB for lab experiments is its potent anticancer properties, making it a promising candidate for further investigation as a potential cancer treatment. However, BPNB also has limitations, including potential toxicity and limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for research on BPNB. One potential direction is to investigate its potential as a cancer treatment in animal models and clinical trials. Another potential direction is to explore its potential as an antioxidant and neuroprotective agent, as it has been found to exhibit neuroprotective properties in some studies. Additionally, further investigation is needed to fully understand the mechanism of action of BPNB and its potential as a therapeutic agent for other diseases and conditions.
合成方法
The synthesis of BPNB can be achieved through a multistep process involving the reaction of 3-bromobenzaldehyde with 2-chloro-5-nitrobenzylidene malononitrile in the presence of ammonium acetate, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The final product is obtained through recrystallization and purification.
科学研究应用
BPNB has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. BPNB has been found to exhibit potent anticancer properties, inhibiting the growth of various cancer cell lines including breast, colon, and lung cancer cells. BPNB has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further investigation as a potential cancer treatment.
属性
IUPAC Name |
(4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClN3O4/c17-10-2-1-3-11(8-10)20-16(23)13(15(22)19-20)7-9-6-12(21(24)25)4-5-14(9)18/h1-8H,(H,19,22)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPDHHOIWMNWJJ-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
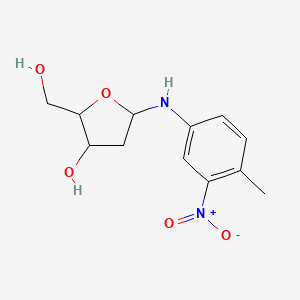
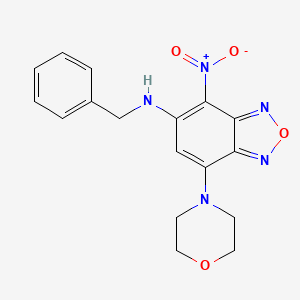
![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)
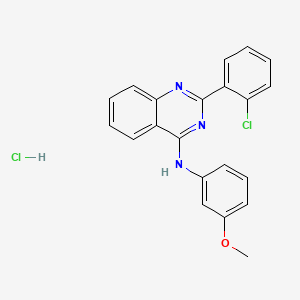
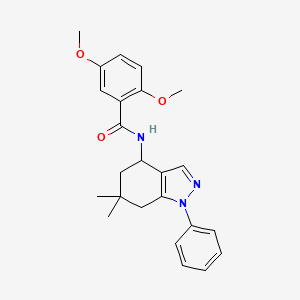
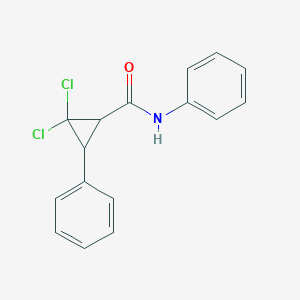
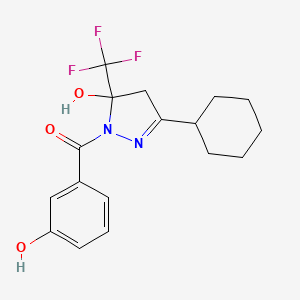
![5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969466.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)
![ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4969480.png)
